E2730

Description

Properties

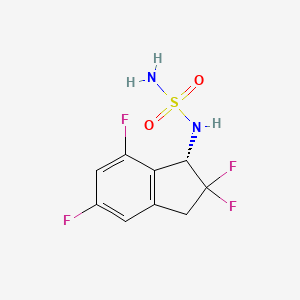

Molecular Formula |

C9H8F4N2O2S |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

(1S)-2,2,5,7-tetrafluoro-1-(sulfamoylamino)-1,3-dihydroindene |

InChI |

InChI=1S/C9H8F4N2O2S/c10-5-1-4-3-9(12,13)8(15-18(14,16)17)7(4)6(11)2-5/h1-2,8,15H,3H2,(H2,14,16,17)/t8-/m0/s1 |

InChI Key |

ZDUAYVUFBARRPR-QMMMGPOBSA-N |

Isomeric SMILES |

C1C2=C([C@@H](C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |

Canonical SMILES |

C1C2=C(C(C1(F)F)NS(=O)(=O)N)C(=CC(=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

E2730: A Technical Deep Dive into the Uncompetitive Inhibition of GABA Transporter 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of E2730, a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). This compound has demonstrated a wide therapeutic margin in preclinical studies, positioning it as a promising candidate for anti-seizure medication.[1][2] This document outlines the core mechanism, presents key quantitative data, details experimental methodologies, and visualizes the relevant pathways and workflows.

Core Mechanism of Action: Uncompetitive Inhibition of GAT1

This compound's primary mechanism of action is the selective and uncompetitive inhibition of GAT1.[1][3] GAT1 is a crucial membrane transporter protein responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4][5][6] This reuptake process terminates GABAergic neurotransmission and maintains low extracellular GABA levels under basal conditions.[6]

Unlike competitive inhibitors that bind to the same site as the substrate (GABA), or non-competitive inhibitors that bind to an allosteric site to prevent substrate binding, an uncompetitive inhibitor like this compound binds to the enzyme-substrate complex. In the context of GAT1, this means this compound preferentially binds to GAT1 after GABA has already bound to the transporter.[1][3] This unique mechanism leads to a more pronounced inhibitory effect at higher concentrations of GABA.[1][3] Consequently, this compound's inhibition of GAT1 is activity-dependent, meaning it is more effective during periods of high neuronal activity and GABA release, such as during an epileptic seizure.[1][7] This is a key differentiator from non-competitive GAT1 inhibitors like tiagabine, which inhibit GABA uptake irrespective of the ambient GABA concentration.[1][7]

This activity-dependent inhibition is thought to contribute to this compound's wider therapeutic window, as it has a minimal effect on basal GABA levels but significantly elevates extracellular GABA concentrations under hyperactivated conditions.[1][7]

Quantitative Data Summary

The preclinical characterization of this compound has yielded significant quantitative data that underscores its potency, selectivity, and therapeutic potential.

Table 1: In Vitro Binding Affinity and GAT Selectivity of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (KD) | Rat (brain synaptosomes) | 553.4 nM | [1][3] |

| Human (brain synaptosomes) | 709.9 nM | [1][3] | |

| Maximum Binding (Bmax) | Rat (brain synaptosomes) | 3419 fmol/mg protein | [1][3] |

| Human (brain synaptosomes) | 2503 fmol/mg protein | [1][3] | |

| IC50 vs. GABA Transporters | hGAT1 | 1.1 µM | [3] |

| hGAT2 | >1000 µM | [3] | |

| hGAT3 | >1000 µM | [3] | |

| hBGT-1 | 890 µM | [3] |

Table 2: In Vivo Efficacy and Safety Margin of this compound in Animal Models

| Model | Species | Efficacy (ED50) | Safety (TD50 - Rotarod) | Therapeutic Margin (>fold) | Reference |

| Corneal Kindling | Mouse | 7.9 mg/kg | 350 mg/kg | >44 | [1][7] |

| 6 Hz Psychomotor Seizure (44 mA) | Mouse | 17 mg/kg | 350 mg/kg | >20 | [1][7] |

| Fragile X Syndrome (audiogenic seizure) | Mouse | 17.1 mg/kg | Not specified | >20 | [1][7] |

| Amygdala Kindling | Rat | 10-50 mg/kg (dose-dependent effect) | Not specified | Not specified | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

[3H]GABA Uptake Assay in Stably Expressing HEK293 Cells

This assay is crucial for determining the inhibitory activity and selectivity of this compound on different GABA transporter subtypes.

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GAT1 (hGAT1), hGAT2, hGAT3, or human betaine/GABA transporter 1 (hBGT-1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and appropriate selection antibiotics.[1][3] Cells are plated onto 96-well microtiter plates and incubated overnight.[1]

-

Assay Procedure:

-

The cell monolayers are washed with assay buffer.

-

Varying concentrations of this compound or a reference compound (e.g., tiagabine) are added to the wells.[1]

-

The uptake reaction is initiated by the addition of [3H]GABA.[1] To investigate the uncompetitive nature of inhibition, this step is performed with varying concentrations of non-radiolabeled GABA.[1]

-

The plates are incubated for a short period (e.g., 5 minutes) at 37°C to allow for GABA uptake.[1]

-

The reaction is terminated by washing the cells with ice-cold assay buffer to remove extracellular [3H]GABA.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

[3H]this compound Binding Assay in Brain Synaptosomal Membranes

This assay is used to determine the binding affinity (KD) and density of binding sites (Bmax) of this compound.

-

Membrane Preparation: Synaptosomal membranes are prepared from rat or human brain tissue through a series of homogenization and centrifugation steps.

-

Binding Reaction:

-

Aliquots of the synaptosomal membrane preparation are incubated with various concentrations of [3H]this compound in a binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the KD and Bmax values.[1]

In Vivo Microdialysis

This technique allows for the measurement of extracellular GABA concentrations in the brain of living animals.

-

Surgical Procedure: A microdialysis probe is stereotaxically implanted into the hippocampus of a mouse.[1]

-

Perfusion and Sampling: The probe is continuously perfused with artificial cerebrospinal fluid. The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.[1]

-

Experimental Conditions: To assess the effect of this compound under basal and hyperactivated conditions, samples are collected before and after administration of this compound. Neuronal hyperactivation is induced by perfusing a high concentration of potassium through the microdialysis probe.[1]

-

GABA Quantification: The concentration of GABA in the dialysate samples is determined using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key concepts related to this compound's mechanism of action.

Figure 1: Mechanism of uncompetitive inhibition of GAT1 by this compound.

Figure 2: Experimental workflow for the [3H]GABA uptake assay.

Figure 3: Logical relationship of this compound's mechanism to its therapeutic profile.

Conclusion

This compound represents a significant advancement in the development of GAT1 inhibitors for the treatment of epilepsy. Its unique uncompetitive mechanism of action, which confers activity-dependent inhibition of GABA reuptake, translates into a promising preclinical profile characterized by broad efficacy and a wide safety margin. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals engaged in the study of novel anti-seizure medications and the modulation of GABAergic neurotransmission. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients with epilepsy.[8][9]

References

- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]

- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]

- 4. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 5. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]

- 8. Pharmacological evaluation of this compound, a novel selective uncompetitive GAT1 inhibitor, on epileptiform activities in resected brain tissues from human focal cortical dysplasia ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncompetitive Inhibition of GAT1 by E2730: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

E2730 is a novel, orally available, and selective inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1) that exhibits an uncompetitive mode of inhibition.[1][2] Discovered through in vivo phenotypic screening, this compound has demonstrated significant anti-seizure effects in various animal models of epilepsy.[3][4] Its unique mechanism of action, which is dependent on the concentration of ambient GABA, suggests that this compound may offer a wider therapeutic window and a more favorable side-effect profile compared to non-competitive GAT1 inhibitors like tiagabine.[1][5] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and the experimental methodologies used in its characterization.

Core Concept: Uncompetitive Inhibition of GAT1

GABA is the primary inhibitory neurotransmitter in the central nervous system.[6] The GABA transporter 1 (GAT1) plays a crucial role in regulating GABAergic neurotransmission by reuptaking GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[6][7] By inhibiting GAT1, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors and a subsequent reduction in neuronal excitability.[6]

Unlike competitive inhibitors that bind to the same site as the substrate (GABA), or non-competitive inhibitors that bind to a distinct site and inhibit the transporter regardless of substrate binding, an uncompetitive inhibitor like this compound binds exclusively to the transporter-substrate complex.[1][5] This means that this compound's inhibitory activity is positively correlated with the concentration of ambient GABA; it is more effective when and where GABA signaling is most active.[1][3] This activity-dependent inhibition is thought to contribute to the wide margin between its therapeutic efficacy and adverse effects, such as motor incoordination.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with GAT1.

Table 1: Binding Affinity and Capacity of [³H]this compound in Brain Synaptosomal Membranes [1][5]

| Species | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Equilibrium Dissociation Constant (KD) (nmol/L) |

| Rat | 3419 | 553.4 |

| Human | 2503 | 709.9 |

Table 2: Inhibitory Activity of this compound against Human GABA Transporter Subtypes [5]

| Transporter | IC50 (µmol/L) |

| hGAT1 | 1.1 |

| hGAT2 | >1000 |

| hGAT3 | >1000 |

| hBGT-1 | 890 |

Experimental Protocols

[³H]this compound Binding Assay

This assay was employed to determine the binding affinity (KD) and maximum binding capacity (Bmax) of this compound to GAT1 in brain tissue.[1][5]

Methodology:

-

Tissue Preparation: Synaptosomal membranes were prepared from rat or human brain tissue.

-

Incubation: The prepared membranes were incubated with varying concentrations of radiolabeled [³H]this compound.

-

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound [³H]this compound, was measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled this compound. Specific binding was calculated by subtracting non-specific binding from total binding. The KD and Bmax values were then determined by Scatchard analysis of the saturation binding data.

[³H]GABA Uptake Assay

This assay was used to assess the inhibitory activity and selectivity of this compound on different human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT-1) and to characterize its mode of inhibition.[1][5]

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing one of the human GABA transporter subtypes were cultured.

-

Inhibition Assay: Cells were pre-incubated with varying concentrations of this compound or a reference compound (e.g., tiagabine).

-

GABA Uptake: Radiolabeled [³H]GABA was added to the cells, and the uptake reaction was allowed to proceed for a specific time.

-

Termination and Lysis: The uptake was stopped by washing the cells with ice-cold buffer. The cells were then lysed to release the intracellular contents.

-

Quantification: The amount of [³H]GABA taken up by the cells was measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the [³H]GABA uptake (IC50) was calculated. To determine the mode of inhibition, the assay was performed at different concentrations of ambient GABA.[1][8]

Visualizations

GAT1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the role of GAT1 in the GABAergic synapse and the mechanism of its uncompetitive inhibition by this compound.

References

- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]

- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]

- 6. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Preclinical Pharmacology of E2730: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E2730 is a novel, orally available, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][2][3] Preclinical studies have demonstrated its potential as an anti-seizure medication (ASM) with a wide therapeutic window.[1][2] this compound exhibits a unique mechanism of action, preferentially inhibiting GAT1 under conditions of high synaptic GABA concentration, which is characteristic of epileptic seizures.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile, based on available data.

Mechanism of Action

This compound acts as a selective and uncompetitive inhibitor of GAT1.[1][4] GAT1 is a presynaptic transporter responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] By inhibiting GAT1, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission and suppressing neuronal hyperexcitability.[3][5]

A key characteristic of this compound is its uncompetitive mode of inhibition.[1][4] This means that this compound binds to the GAT1-GABA complex, and its inhibitory effect is more pronounced when GABA concentrations are high.[1][4] This activity-dependent inhibition is thought to contribute to its wide therapeutic margin, as it may have minimal effects under normal physiological conditions but becomes highly effective during the excessive neuronal firing associated with seizures.[1][5]

In Vitro Pharmacology

Binding Affinity and Selectivity

Radioligand binding assays using [³H]this compound have been conducted on rat and human brain synaptosomal membranes to determine its binding affinity.[4] The binding of [³H]this compound was significantly reduced in brain synaptosomal membranes from GAT1-deficient mice, confirming GAT1 as the target protein.[1][4] Furthermore, competitive displacement assays showed that the binding of [³H]this compound was not displaced by other anti-seizure medications.[4]

Table 1: Binding Affinity of this compound

| Species | Bmax (fmol/mg protein) | KD (nmol/L) |

| Rat | 3419 | 553.4 |

| Human | 2503 | 709.9 |

Data from a study on the in-vitro characteristics of this compound.[4]

GABA Uptake Inhibition

The inhibitory activity of this compound on GABA uptake was assessed in HEK293 cells stably expressing human GAT subtypes (hGAT1, hGAT2, hGAT3) and the human betaine/GABA transporter 1 (hBGT-1).[4] this compound demonstrated selective inhibition of hGAT1-mediated GABA uptake.[1][4] The inhibitory potency of this compound on hGAT1 increased with higher concentrations of ambient GABA, which is consistent with its uncompetitive mechanism of action.[1][4]

Table 2: Inhibitory Activity of this compound on GABA Transporters

| Transporter | IC50 (µmol/L) |

| hGAT1 | 1.1 |

| hGAT2 | >1000 |

| hGAT3 | >1000 |

| hBGT-1 | 890 |

Data from a study on the in-vitro characteristics of this compound.[4]

In Vivo Pharmacology

Anti-seizure Efficacy in Animal Models

This compound has demonstrated broad-spectrum anti-seizure activity in a variety of rodent models of epilepsy.[1][5]

Table 3: Efficacy of this compound in Rodent Seizure Models

| Model | Species | Endpoint | ED50 (mg/kg, p.o.) |

| Corneal Kindling | Mouse | Anti-seizure effect | 7.9 |

| 6 Hz Psychomotor Seizure (44 mA) | Mouse | Anti-seizure effect | 17 |

| Amygdala Kindling | Rat | Dose-dependent anti-seizure effect | 10 - 50 |

| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduction in wild-running | 19.1 |

| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduction in tonic-clonic seizure | 17.1 |

| Fragile X Syndrome (Fmr1 KO) | Mouse | Reduction in respiratory arrest | 16.8 |

| Dravet Syndrome (Scn1a+/-) | Mouse | Increased temperature for myoclonic jerk | 10 and 20 |

| Dravet Syndrome (Scn1a+/-) | Mouse | Increased temperature for generalized tonic-clonic seizure | 20 |

| Chronic Mesial Temporal Lobe Epilepsy (MTLE) | Rat | Seizure suppression (continuous subcutaneous infusion) | 10, 20, and 100 mg/kg/day |

Effects on Motor Coordination

The effect of this compound on motor coordination was assessed using the accelerating rotarod test in mice.[1][5] this compound did not impair motor coordination at doses up to 200 mg/kg, indicating a wide margin between its anti-seizure efficacy and adverse motor effects.[5] The 50% toxic dose (TD50) in the accelerating rotarod test was 350 mg/kg.[2] This results in a protective index (TD50/ED50 in corneal kindling model) of 44.3.[2]

In Vivo Microdialysis

In vivo microdialysis studies in the mouse hippocampus have shown that this compound selectively increases extracellular GABA concentrations under conditions of neuronal hyperactivity (induced by high potassium) but not under basal physiological conditions.[1][5] This contrasts with the non-competitive GAT1 inhibitor tiagabine, which increases GABA levels under both basal and activated conditions.[5]

Ex Vivo Studies in Human Tissue

Pharmacological evaluation of this compound has been conducted on resected brain tissues from patients with focal cortical dysplasia (FCD), a common cause of focal epilepsy.[7] In this ex vivo model, this compound demonstrated the ability to suppress spontaneous epileptiform activity.[7] At a concentration of 200 µM, this compound almost completely suppressed this activity.[7] At a lower dose of 100 µM, it significantly reduced the number of epileptiform events.[7]

Pharmacokinetics and Toxicology

In healthy Wistar rats, continuous subcutaneous infusion of this compound (10, 20, and 100 mg/kg/day) for one week resulted in a clear dose-related increase in plasma concentrations.[6] The drug was well-tolerated at all doses, with only mild and transient sedation or neuromotor impairment observed, which resolved within 48 hours of treatment initiation.[6]

Summary and Future Directions

This compound is a promising anti-seizure medication candidate with a novel, activity-dependent mechanism of action. Its selective, uncompetitive inhibition of GAT1 leads to broad-spectrum anti-seizure efficacy in various preclinical models, coupled with a wide therapeutic index.[1][2][5] The unique pharmacological profile of this compound, particularly its ability to selectively enhance GABAergic tone in hyperactive neuronal states, suggests it may offer a favorable balance of efficacy and tolerability compared to non-selective GAT1 inhibitors.[5] Further clinical investigation is warranted to evaluate the therapeutic potential of this compound in patients with epilepsy.

Experimental Protocols

[³H]this compound Binding Assay

-

Tissue Preparation: Brain synaptosomal membranes are prepared from rats, humans, or GAT1-deficient and wild-type mice.

-

Assay: Membranes are incubated with varying concentrations of [³H]this compound in the presence or absence of a high concentration of unlabeled this compound to determine total and non-specific binding, respectively.

-

Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed to determine the maximum binding capacity (Bmax) and the dissociation constant (KD). For competitive binding, membranes are incubated with a fixed concentration of [³H]this compound and varying concentrations of competitor compounds.[4]

GABA Uptake Assay

-

Cell Culture: HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT-1 are used.

-

Assay: Cells are incubated with [³H]GABA in the presence of varying concentrations of this compound. The effect of different ambient GABA concentrations on the inhibitory activity of this compound is also assessed.

-

Analysis: The amount of [³H]GABA taken up by the cells is measured, and the 50% inhibitory concentration (IC50) of this compound is calculated.[1][4]

Animal Seizure Models

-

Corneal Kindling: Repeated, subconvulsive electrical stimulation of the cornea in mice leads to progressively more severe seizures. The effect of this compound on seizure severity is evaluated.[1][5]

-

6 Hz Psychomotor Seizure Test: A low-frequency (6 Hz) electrical stimulation is delivered to the cornea of mice to induce a psychomotor seizure. This model is considered to represent therapy-resistant partial seizures. The ability of this compound to protect against these seizures is assessed.[1][5]

-

Amygdala Kindling: Rats are surgically implanted with an electrode in the amygdala. Repeated electrical stimulation of the amygdala leads to the development of focal and secondarily generalized seizures. The effect of this compound on the after-discharge threshold (the minimum current required to elicit a seizure) is measured.[1][5]

-

Genetic Models: Fragile X syndrome (Fmr1 knockout mice) and Dravet syndrome (Scn1a+/- mice) models, which exhibit spontaneous or stimulus-induced seizures, are used to evaluate the efficacy of this compound.[1][5]

Accelerating Rotarod Test

-

Procedure: Mice are placed on a rotating rod that gradually increases in speed.

-

Endpoint: The latency to fall from the rod is measured as an indicator of motor coordination. The dose of this compound that causes 50% of the animals to fall (TD50) is determined.[1][5]

In Vivo Microdialysis

-

Procedure: A microdialysis probe is surgically implanted into the hippocampus of a mouse. Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected.

-

Sample Collection: Baseline samples are collected, followed by administration of this compound or vehicle. Neuronal hyperactivity is induced by perfusing a high concentration of potassium chloride through the probe.

-

Analysis: The concentration of GABA in the dialysate is measured using high-performance liquid chromatography (HPLC).[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery-of-e2730-a-novel-selective-uncompetitive-gat1-inhibitor-as-a-candidate-for-anti-seizure-medication - Ask this paper | Bohrium [bohrium.com]

- 4. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]

- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]

- 6. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological evaluation of this compound, a novel selective uncompetitive GAT1 inhibitor, on epileptiform activities in resected brain tissues from human focal cortical dysplasia ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

E2730: A Novel Uncompetitive GAT-1 Inhibitor for Seizure Management

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E2730 is an investigational anti-seizure medication (ASM) demonstrating a promising and differentiated profile in preclinical studies. Developed by Eisai Co., Ltd., this compound is a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). This unique mechanism of action allows this compound to selectively enhance GABAergic neurotransmission in a hyperactivated state, such as during a seizure, while having minimal effects under normal physiological conditions. This activity-dependent inhibition is hypothesized to contribute to a wide therapeutic margin, a critical attribute for patient quality of life. Preclinical evidence in a range of animal models of epilepsy, including those for focal and generalized seizures as well as rare epileptic syndromes, indicates broad-spectrum efficacy. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the proposed mechanism of action of this compound.

Mechanism of Action

This compound's primary mechanism of action is the selective and uncompetitive inhibition of GAT-1.[1][2] GAT-1 is a presynaptic transporter responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3] By inhibiting GAT-1, this compound increases the concentration of GABA in the synaptic cleft.

The "uncompetitive" nature of this compound's inhibition is a key differentiator.[1][3] Unlike non-competitive inhibitors such as tiagabine, which block GAT-1 regardless of synaptic activity, this compound's inhibitory effect is positively correlated with the ambient GABA concentration.[1][4] This means that this compound is more effective when GABA levels are high, a state associated with excessive neuronal firing during a seizure.[1] This targeted action is believed to enhance inhibitory tone precisely when and where it is needed most, while avoiding the global central nervous system depression that can lead to adverse effects with other GABAergic agents.[1][5]

In vitro studies have confirmed the selectivity of this compound for GAT-1 over other GABA transporters (GAT-2, GAT-3, and BGT-1).[1][3][4] The 50% inhibitory concentration (IC50) values for human GAT-1 were significantly lower than for other transporters, indicating a high degree of selectivity.[3] Furthermore, binding assays using [3H]this compound in brain synaptosomal membranes from GAT-1 deficient mice showed significantly diminished binding, confirming GAT-1 as the specific target.[1][4]

Figure 1: Proposed Mechanism of Action of this compound.

Quantitative Preclinical Efficacy and Safety Data

This compound has demonstrated a broad anti-seizure profile across multiple, well-validated animal models of epilepsy. The following tables summarize the key quantitative efficacy and safety data.

Table 1: Anti-Seizure Efficacy of this compound in Rodent Models

| Animal Model | Seizure Type | Species | Endpoint | ED50 (mg/kg) | Reference |

| Corneal Kindling | Focal | Mouse | 50% Effective Dose | 7.9 | [1][6] |

| 6 Hz Psychomotor Seizure (44 mA) | Focal (Pharmaco-resistant) | Mouse | 50% Effective Dose | 17 | [1][6] |

| Amygdala Kindling | Focal (Temporal Lobe) | Rat | Increased After-Discharge Threshold | Dose-dependent increase | [1][6] |

| Fragile X Syndrome (Fmr1 KO) | Audiogenic | Mouse | Reduced Incidence of Tonic-Clonic Seizures | 17.1 | [1][6] |

| Dravet Syndrome (Scn1a+/-) | Temperature-Induced | Mouse | Elevated Seizure Threshold Temperature | Significant at 10 & 20 mg/kg | [6] |

| Chronic Mesial Temporal Lobe Epilepsy (Kainic Acid) | Spontaneous Recurrent | Rat | Seizure Suppression | Dose-dependent; 65% seizure-free at highest dose | [7][8] |

Table 2: Safety and Tolerability of this compound in Rodents

| Test | Species | Endpoint | TD50 (mg/kg) | Protective Index (TD50/ED50) | Reference |

| Accelerating Rotarod | Mouse | Motor Incoordination | 350 | 44.3 (vs. Corneal Kindling) | [1][6] |

Experimental Protocols

The preclinical evaluation of this compound involved a comprehensive suite of in vivo and in vitro assays. The methodologies for key experiments are detailed below.

In Vivo Efficacy Models

-

Corneal Kindling Mouse Model: This model of focal epilepsy involves repeated subconvulsive electrical stimulation of the cornea, leading to progressively more severe seizures. This compound was administered to kindled mice, and the dose required to prevent seizures in 50% of the animals (ED50) was determined.[1][6]

-

6 Hz Psychomotor Seizure Mouse Model: This is a model of pharmacoresistant focal seizures. A 6 Hz electrical stimulation is delivered to the cornea, and the ability of this compound to prevent the resulting psychomotor seizure was assessed to determine the ED50.[1][6]

-

Amygdala Kindling Rat Model: This model is considered clinically relevant for temporal lobe epilepsy. Rats are surgically implanted with an electrode in the amygdala, and repeated electrical stimulation leads to kindled seizures. The effect of this compound on the after-discharge threshold (the minimum current required to elicit a seizure) was measured.[1][6]

-

Fragile X Syndrome (Fmr1 KO) Mouse Model: These genetically modified mice are susceptible to audiogenic (sound-induced) seizures. The efficacy of this compound in reducing the incidence of wild-running, tonic-clonic seizures, and respiratory arrest was evaluated.[1][6]

-

Dravet Syndrome (Scn1a+/-) Mouse Model: These mice recapitulate features of Dravet syndrome, including temperature-sensitive seizures. The effect of this compound on the temperature at which myoclonic jerks and generalized tonic-clonic seizures are initiated was assessed.[6]

-

Chronic Mesial Temporal Lobe Epilepsy (MTLE) Rat Model: Epilepsy was induced in rats by kainic acid-induced status epilepticus. After a period of spontaneous recurrent seizures, rats were treated with a continuous subcutaneous infusion of this compound for one week, and seizure frequency was monitored via continuous video-electroencephalography (vEEG).[7][8]

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

In Vitro and Ex Vivo Assays

-

GABA Uptake Assay: The inhibitory activity of this compound on GAT-1, GAT-2, GAT-3, and BGT-1 was assessed using human embryonic kidney (HEK293) cells stably expressing each transporter subtype. The concentration of this compound required to inhibit 50% of the [3H]GABA uptake (IC50) was determined.[1][4]

-

[3H]this compound Binding Assay: The binding of radiolabeled this compound to brain synaptosomal membranes from wild-type and GAT-1 deficient mice was measured to confirm GAT-1 as the specific molecular target.[1][4]

-

In Vivo Microdialysis: This technique was used to measure extracellular GABA concentrations in the hippocampus of mice. The effect of this compound on basal GABA levels and on high potassium-induced GABA release was examined to demonstrate the activity-dependent nature of GAT-1 inhibition.[1][6]

-

Ex Vivo Human Brain Tissue Studies: Resected brain tissue from patients with focal cortical dysplasia, a common cause of focal epilepsy, was used to evaluate the pharmacological effects of this compound on spontaneous epileptiform activity using optical imaging.[9]

Clinical Development Status

This compound has progressed to clinical trials. A Phase 1 study in healthy subjects to assess safety, tolerability, and pharmacokinetics has been completed (NCT03451890). Another Phase 1 study evaluating multiple ascending doses and the effect of food has also been completed (NCT04676685). A Phase 2 study in adult subjects with photosensitive epilepsy was initiated but terminated (NCT03603639).[10] The current global highest R&D status for this compound is preclinical.[10]

Logical Relationships and Therapeutic Rationale

The preclinical data for this compound supports a clear therapeutic rationale based on its unique mechanism of action. The uncompetitive inhibition of GAT-1 is hypothesized to lead to a wide therapeutic index, a significant advantage over existing ASMs.

References

- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]

- 7. This compound, an uncompetitive γ-aminobutyric acid transporter-1 inhibitor, suppresses epileptic seizures in a rat model of chronic mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. Pharmacological evaluation of this compound, a novel selective uncompetitive GAT1 inhibitor, on epileptiform activities in resected brain tissues from human focal cortical dysplasia ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. E-2730 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

E2730: A Technical Whitepaper on a Novel Antiseizure Medication Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

E2730 is a novel, selective, and uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1) that has shown significant promise as a potential anti-seizure medication (ASM).[1][2] Discovered through in vivo phenotypic screening, this compound exhibits a wide therapeutic margin between its anti-seizure effects and adverse motor coordination effects in preclinical models.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is presented below, as referenced from Fukushima et al., 2023.[1]

(Note: A visual representation of the chemical structure of this compound would be placed here. As an AI, I cannot generate images. The structure can be found in Figure 1 of the publication "Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication" in Epilepsia Open, 2023)

Caption: Chemical Structure of this compound.[1]

At present, the formal IUPAC name and SMILES string for this compound are not publicly available in the reviewed literature.

Physicochemical Properties

| Property | Value | Source |

| Mechanism of Action | Selective, uncompetitive GAT1 inhibitor | [1][2] |

| Therapeutic Indication | Epilepsy (investigational) | [2] |

| Development Status | Preclinical | [3] |

| Developer | Eisai Co., Ltd. | [3] |

Mechanism of Action: Uncompetitive Inhibition of GAT1

This compound's primary mechanism of action is the selective and uncompetitive inhibition of GAT1, a key transporter responsible for the reuptake of GABA from the synaptic cleft.[1][2] Unlike competitive inhibitors that bind to the same site as the substrate, or non-competitive inhibitors that bind to an allosteric site to inactivate the transporter, an uncompetitive inhibitor like this compound binds to the enzyme-substrate complex. This means that this compound's inhibitory action is more pronounced when synaptic GABA levels are high, such as during periods of intense neuronal firing characteristic of seizures.[1] This activity-dependent inhibition is believed to contribute to its wide therapeutic window, as it has minimal effect on basal GABAergic tone.[1]

Caption: GABAergic signaling and this compound's mechanism of action.

Preclinical Pharmacology

In Vitro Binding and Uptake Assays

Radioligand binding assays using [3H]this compound have been instrumental in characterizing its interaction with GAT1. These studies have determined the binding affinity and density of this compound binding sites in both rat and human brain synaptosomal membranes.[1] Furthermore, GABA uptake assays in HEK293 cells stably expressing different GABA transporter subtypes have confirmed the selectivity of this compound for GAT1 over other transporters like GAT2, GAT3, and BGT-1.[1]

| Parameter | Rat Brain Synaptosomes | Human Brain Synaptosomes | Source |

| Bmax (fmol/mg protein) | 3419 | 2503 | [3] |

| K D (nmol/L) | 553.4 | 709.9 | [3] |

In Vivo Efficacy in Animal Models of Epilepsy

This compound has demonstrated broad-spectrum anti-seizure activity in a variety of well-established animal models of epilepsy. The table below summarizes the 50% effective dose (ED50) in several key models.

| Animal Model | ED50 (mg/kg) | Source |

| Corneal Kindling (mice) | 7.9 | |

| 6 Hz Psychomotor Seizure (mice) | 17 | |

| Fragile X Syndrome (mice) - Wild-running | 19.1 | |

| Fragile X Syndrome (mice) - Tonic-clonic seizure | 17.1 | |

| Fragile X Syndrome (mice) - Respiratory arrest | 16.8 |

In Vivo Neurobehavioral Profile

A critical aspect of the preclinical evaluation of any potential ASM is its neurobehavioral side-effect profile. This compound has been assessed for its effects on motor coordination using the accelerating rotarod test in mice. The 50% toxic dose (TD50), the dose at which 50% of the animals show motor impairment, was determined and compared to the anti-seizure efficacy to calculate a protective index (PI).

| Parameter | Value (mg/kg) | Source |

| TD50 (accelerating rotarod, mice) | 350 | [1] |

| Protective Index (TD50/ED50 in corneal kindling) | 44.3 | [1] |

This high protective index suggests a favorable separation between the therapeutic dose and the dose that causes significant motor side effects.[1]

Experimental Protocols

[3H]-GABA Uptake Assay in HEK293 Cells

This protocol is adapted from methodologies described in the literature for assessing GAT1 inhibitor activity.[1]

Objective: To determine the inhibitory effect of this compound on GAT1-mediated GABA uptake.

Materials:

-

HEK293 cells stably expressing human GAT1 (hGAT1).

-

Dulbecco's Modified Eagle Medium (DMEM).

-

Assay buffer.

-

[3H]-GABA.

-

This compound.

-

Tiagabine (as a reference compound).

-

96-well microtiter plates.

-

Scintillation counter.

Procedure:

-

Cell Plating: Plate hGAT1-expressing HEK293 cells onto 96-well microtiter plates at a density of 4.0 x 10^4 cells/well in DMEM and incubate overnight at 37°C in a 5% CO2 atmosphere.[1]

-

Compound Addition: Wash the cells with assay buffer. Add varying concentrations of this compound (e.g., 0.0128–1000 μM) or the reference compound tiagabine to the wells.[1]

-

Initiation of Uptake: Add a solution containing a fixed concentration of [3H]-GABA to each well to initiate the uptake reaction.[1]

-

Incubation: Incubate the plate for a defined period (e.g., 5 minutes) at 37°C.[1]

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]-GABA using a scintillation counter.

-

Data Analysis: Determine the concentration-dependent inhibition of [3H]-GABA uptake by this compound and calculate the IC50 value.

Caption: Experimental workflow for the [3H]-GABA uptake assay.

Accelerating Rotarod Test for Motor Coordination in Mice

This protocol is a standard method for assessing motor coordination and balance in rodents.[2]

Objective: To evaluate the effect of this compound on motor coordination in mice.

Materials:

-

Accelerating rotarod apparatus.

-

Male ddY mice.

-

This compound solution.

-

Vehicle control.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle orally to the mice.

-

Post-Dose Interval: Wait for a specific period (e.g., 60 minutes) to allow for drug absorption and distribution.

-

Rotarod Placement: Place the mouse on the stationary rod of the rotarod apparatus.

-

Acceleration: Start the rod rotation with a programmed acceleration (e.g., from 4 to 40 rpm over 300 seconds).

-

Latency to Fall: Record the time (latency) until the mouse falls off the rotating rod. A trial is also ended if the mouse clings to the rod and makes a full passive rotation.

-

Multiple Trials: Conduct multiple trials for each mouse with an inter-trial interval (e.g., 15 minutes).

-

Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups to determine if the compound causes motor impairment. Calculate the TD50 from a dose-response study.

Conclusion

This compound is a promising anti-seizure medication candidate with a unique mechanism of action as a selective, uncompetitive GAT1 inhibitor. Its activity-dependent inhibition of GABA reuptake provides a strong rationale for its wide therapeutic index observed in preclinical studies. The comprehensive data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and clinical development of this compound for the treatment of epilepsy.

References

- 1. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vitro-Characteristics [aesnet.org]

The Role of GABA Transporter 1 (GAT1) in Epilepsy Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The GABA Transporter 1 (GAT1), encoded by the SLC6A1 gene, is a critical regulator of inhibitory neurotransmission in the central nervous system. Its primary function is the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter, from the synaptic cleft. Dysregulation of GAT1 function is increasingly recognized as a key factor in the pathophysiology of epilepsy. This technical guide provides a comprehensive overview of the role of GAT1 in epilepsy, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways and workflows. Evidence from genetic studies, animal models, and pharmacological interventions underscores the importance of GAT1 as a therapeutic target for seizure disorders.

GAT1 and GABAergic Signaling

GAT1 is a sodium- and chloride-dependent transporter predominantly located on the presynaptic terminals of GABAergic interneurons and, to a lesser extent, on astrocytes[1][2]. In the thalamus, a region crucial in the generation of absence seizures, GAT1 is exclusively expressed on astrocytes[2][3]. By clearing GABA from the synapse, GAT1 terminates inhibitory postsynaptic potentials and helps maintain the precise temporal and spatial control of GABAergic signaling.

A critical concept in understanding GAT1's role in epilepsy is the distinction between phasic and tonic inhibition. Phasic inhibition is mediated by the transient activation of synaptic GABAA receptors, while tonic inhibition results from the persistent activation of extrasynaptic GABAA receptors by ambient, low-concentration GABA in the extracellular space[4][5]. GAT1 plays a pivotal role in regulating the concentration of this ambient GABA.

GAT1 Dysfunction in Epilepsy

Reduced or loss of GAT1 function leads to an accumulation of extracellular GABA. While this might intuitively suggest increased inhibition and thus an anticonvulsant effect, the reality is more complex. Elevated ambient GABA levels lead to an overactivation of extrasynaptic GABAA receptors, resulting in enhanced tonic inhibition[4][6]. Paradoxically, this chronic elevation of GABA can also lead to a downregulation of phasic GABA release and reduced signaling through presynaptic GABAB receptors, ultimately causing a shift from a dynamic, signal-dependent inhibitory system to a more constant, less responsive one[4][6]. This imbalance between tonic and phasic inhibition is thought to contribute to the generation of seizures, particularly absence seizures characterized by spike-wave discharges[7].

Genetic Evidence: SLC6A1 Mutations

Mutations in the SLC6A1 gene are a recognized cause of a spectrum of neurodevelopmental disorders, including epilepsy with myoclonic-atonic seizures (MAE), also known as Doose syndrome, and other generalized epilepsies[7]. These mutations are typically loss-of-function, resulting in reduced or completely abolished GABA transport[7][8]. The molecular mechanisms underlying this loss of function can include protein misfolding, impaired trafficking to the cell surface, and retention in the endoplasmic reticulum[8][9][10].

Evidence from Animal Models

GAT1 knockout mice exhibit spontaneous spike-wave discharges, characteristic of absence seizures, and show increased susceptibility to chemically induced seizures[7][11]. These mice also display a significant increase in tonic GABAA receptor-mediated conductance in the hippocampus[4][6]. The electrophysiological and behavioral phenotypes observed in these knockout mice often mirror the clinical presentations of patients with SLC6A1 mutations[12].

Quantitative Data on GAT1 in Epilepsy

The following tables summarize key quantitative findings from studies on GAT1 in the context of epilepsy.

Table 1: GAT1 Expression in Human Temporal Lobe Epilepsy (TLE)

| Brain Region | Condition | GAT1 Expression Level | Reference |

| Hippocampus (Sclerotic) | TLE | Reduced immunoreactivity in CA1 and CA3 regions and around dentate granule cell bodies | [5][13] |

| Hippocampus (Sclerotic) | TLE | Increased immunoreactivity along granule cell dendrites | [5][13] |

| Hippocampus (Non-sclerotic) | TLE | Strong expression throughout all regions | [5][13] |

Table 2: Functional Consequences of Epileptogenic SLC6A1 Variants

| SLC6A1 Variant | Cellular Model | GABA Uptake Function | Key Finding | Reference |

| P361T | HEK293 cells & mouse neurons | Reduced | Destabilizes the transporter protein, leading to ER retention and degradation. | [10] |

| S295L | Patient-derived iPSCs | Reduced | Impaired membrane trafficking and accumulation in the ER. | [12] |

| G236S | Not specified | Reduced | Impaired transporter stability, leading to reduced cell-surface and total GAT-1 levels. | [8] |

| Multiple novel variants | HEK293T cells & mouse astrocytes | Reduced | Destabilized protein with reduced expression and ER retention. | [2][14] |

Table 3: Efficacy of Tiagabine (GAT1 Inhibitor) in Animal Seizure Models

| Seizure Model | Animal Model | ED50 | Effect | Reference |

| Pentylenetetrazol (PTZ)-induced tonic convulsions | Mice | 2 µmol/kg | Antagonized tonic convulsions | [15] |

| DMCM-induced convulsions | Mice | 2 µmol/kg | Antagonized tonic convulsions | [15] |

| Sound-induced seizures | DBA/2 mice | 1 µmol/kg | Antagonized tonic convulsions | [15] |

| PTZ-induced clonic convulsions | Mice | 5 µmol/kg | Blocked clonic convulsions (biphasic dose-response) | [15] |

| Amygdala kindled focal seizures | Rats | 36 µmol/kg | Reduced generalized seizures and afterdischarge duration | [15] |

Signaling Pathways and Experimental Workflows

GAT1 in the GABAergic Synapse

Caption: Simplified diagram of GAT1 function at a GABAergic synapse.

Pathophysiological Cascade of GAT1 Loss-of-Function

Caption: Logical flow from SLC6A1 mutation to epileptic seizures.

Experimental Workflow for Assessing GAT1 Function

Caption: General experimental workflow for studying GAT1 function.

Key Experimental Protocols

Radiolabeled GABA Uptake Assay in HEK293T Cells

This protocol is adapted from methodologies described for assessing the function of GAT1 variants[2][10].

-

Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Transfect cells with plasmids encoding wild-type or mutant GAT1 (e.g., tagged with YFP) using a suitable transfection reagent.

-

Plate transfected cells onto poly-D-lysine-coated 24-well plates.

-

-

GABA Uptake Assay (48 hours post-transfection):

-

Wash cells twice with Krebs-Ringer buffer (KRB) containing: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4.

-

Pre-incubate cells for 10 minutes at 37°C in KRB.

-

Initiate uptake by adding KRB containing a mixture of unlabeled GABA and [3H]-GABA (e.g., final concentration of 250 nM [3H]-GABA). For inhibitor studies, include a GAT1 inhibitor like CI-966 (50 µM) or NNC-711 (30 µM)[2].

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate uptake by rapidly washing the cells three times with ice-cold KRB.

-

Lyse the cells with 0.1 M NaOH.

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize GABA uptake to the protein concentration of each sample, determined by a BCA protein assay.

-

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol provides a general framework for in vivo microdialysis in rodents, based on established principles[3][16][17].

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

-

Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or thalamus).

-

Secure the guide cannula to the skull using dental cement.

-

Allow the animal to recover for a specified period (e.g., 24-48 hours).

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (with a suitable molecular weight cutoff, e.g., 10-20 kDa) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing a derivatization agent or kept at a low temperature to prevent GABA degradation.

-

-

Sample Analysis:

-

Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization (e.g., with o-phthaldialdehyde).

-

Determine the in vivo recovery of the probe using a method like retrodialysis to accurately quantify the extracellular GABA concentration[17].

-

Whole-Cell Patch-Clamp Recording of Tonic GABAergic Currents

This protocol is based on standard electrophysiological techniques used to study GAT1 function in brain slices[18][19][20].

-

Brain Slice Preparation:

-

Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest (e.g., cortex or thalamus) of the animal model.

-

Prepare slices in ice-cold, oxygenated (95% O2/5% CO2) cutting solution.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Visualize neurons using a microscope with infrared differential interference contrast optics.

-

Perform whole-cell voltage-clamp recordings from identified neurons.

-

Use a patch pipette filled with an internal solution containing a high chloride concentration to allow for the detection of GABAA receptor-mediated currents at a holding potential of -70 mV.

-

To isolate tonic currents, apply a GABAA receptor antagonist (e.g., bicuculline) and measure the change in the holding current. The difference in the holding current before and after the application of the antagonist represents the tonic GABAergic current.

-

GAT1 as a Therapeutic Target

The GAT1 inhibitor, tiagabine, is approved for the adjunctive treatment of partial seizures[21]. It acts by blocking GABA reuptake, thereby increasing synaptic GABA levels and enhancing GABAergic transmission[15][22]. However, the efficacy of tiagabine can be complex, and in some cases, it can exacerbate absence seizures, likely due to the enhancement of tonic inhibition in thalamocortical circuits[7]. This highlights the nuanced role of GAT1 in different seizure types.

Future therapeutic strategies may involve the development of more selective GAT1 modulators or approaches that address the underlying molecular defects of SLC6A1 mutations, such as pharmacological chaperones to correct protein misfolding and improve trafficking[8][23][24].

Conclusion

GAT1 is a central player in the regulation of GABAergic neurotransmission, and its dysfunction is unequivocally linked to the pathophysiology of epilepsy. Loss-of-function mutations in SLC6A1 and altered GAT1 expression in epileptic foci disrupt the delicate balance between phasic and tonic inhibition, leading to network hyperexcitability and seizure generation. A thorough understanding of the molecular consequences of GAT1 dysfunction, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel and more effective therapeutic interventions for GAT1-related epilepsies. The continued investigation into the intricate roles of GAT1 in different neuronal circuits and seizure types will undoubtedly pave the way for more targeted and personalized anti-epileptic therapies.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Astrocytic GABA transporter 1 deficit in novel SLC6A1 variants mediated epilepsy: Connected from protein destabilization to seizures in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABA transporter-1 (GAT1)-deficient mice: differential tonic activation of GABAA versus GABAB receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cn.aminer.org [cn.aminer.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Frontiers | Molecular and Clinical Repercussions of GABA Transporter 1 Variants Gone Amiss: Links to Epilepsy and Developmental Spectrum Disorders [frontiersin.org]

- 8. Experimental and Bioinformatic Insights into the Effects of Epileptogenic Variants on the Function and Trafficking of the GABA Transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endoplasmic reticulum retention and degradation of a mutation in SLC6A1 associated with epilepsy and autism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endoplasmic reticulum retention and degradation of a mutation in SLC6A1 associated with epilepsy and autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Patient-derived SLC6A1 variant S295L results in an epileptic phenotype similar to haploinsufficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GAT1 and GAT3 expression are differently localized in the human epileptogenic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. protocols.io [protocols.io]

- 20. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Drug Monograph: Tiagabine (Gabitril) [ebmconsult.com]

- 23. Frontiers | The phenotypic presentation of adult individuals with SLC6A1-related neurodevelopmental disorders [frontiersin.org]

- 24. The phenotypic presentation of adult individuals with SLC6A1-related neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in GABAergic Modulation: A Technical Guide to Uncompetitive GAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of neurotransmission relies on a delicate balance between excitation and inhibition. Within the central nervous system (CNS), the primary inhibitory role is played by gamma-aminobutyric acid (GABA). The synaptic concentration of GABA is meticulously regulated by GABA transporters (GATs), with GAT1 being the most prominent subtype in the brain. For decades, targeting GAT1 to enhance GABAergic tone has been a key strategy in the development of therapies for neurological and psychiatric disorders. This technical guide delves into the promising therapeutic potential of a novel class of GAT1 modulators: uncompetitive GAT1 inhibitors . This document provides an in-depth exploration of their unique mechanism of action, a summary of key preclinical data, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.

The Uncompetitive Advantage: A Paradigm Shift in GAT1 Inhibition

GABA transporter 1 (GAT1) is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[1][2] Inhibition of GAT1 leads to an accumulation of extracellular GABA, prolonging its inhibitory effect.[1][2]

Traditionally, GAT1 inhibitors have been classified as competitive or non-competitive. However, a new class of uncompetitive inhibitors has emerged, offering a distinct and potentially more advantageous pharmacological profile. Uncompetitive inhibitors bind to the enzyme-substrate complex, in this case, the GAT1 transporter after it has bound GABA. This unique mechanism means that the inhibitor's action is dependent on the presence of the substrate (GABA).

This activity-dependent inhibition is the cornerstone of the therapeutic potential of uncompetitive GAT1 inhibitors. It suggests that these compounds may preferentially enhance GABAergic transmission in hyperactive states, such as during an epileptic seizure, while having minimal impact under normal physiological conditions.[3][4] This could translate to a wider therapeutic window and a reduced side-effect profile compared to traditional GAT1 inhibitors.

A prime example of this new class is E2730 , a novel, selective, and uncompetitive GAT1 inhibitor.[3][4] Preclinical studies have demonstrated that this compound's inhibition of GAT1 is positively correlated with ambient GABA levels.[3][4] In vivo microdialysis studies have shown that this compound significantly enhances high potassium-induced increases in extracellular GABA concentration without affecting basal GABA levels, a stark contrast to the non-competitive inhibitor tiagabine, which elevates GABA concentrations in both basal and activated states.[5]

Quantitative Preclinical Data of Uncompetitive GAT1 Inhibitors

The preclinical development of uncompetitive GAT1 inhibitors has yielded promising quantitative data, particularly for the compound this compound. These findings highlight its potential as a potent and well-tolerated therapeutic agent.

| Compound | Animal Model | Efficacy Metric | Value | Adverse Effect Metric | Value | Protective Index (TD50/ED50) | Citation |

| This compound | Corneal Kindling (Mouse) | ED50 | 7.9 mg/kg | TD50 (Accelerating Rotarod) | 350 mg/kg | 44.3 | [3] |

| This compound | Amygdala Kindling (Rat) | Dose-dependent anti-seizure effect | 10 - 50 mg/kg | - | - | >20 | [5] |

| This compound | Fragile X Syndrome (Mouse) | ED50 (Wild-running) | 19.1 mg/kg | - | - | - | [5] |

| This compound | Fragile X Syndrome (Mouse) | ED50 (Tonic-clonic seizure) | 17.1 mg/kg | - | - | - | [5] |

| This compound | Dravet Syndrome (Mouse) | Significant elevation of seizure initiation temperature | 10 and 20 mg/kg | - | - | - | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of uncompetitive GAT1 inhibitors.

[3H]GABA Uptake Assay

This assay is fundamental for determining the in vitro potency and mechanism of GAT1 inhibitors.

Objective: To measure the inhibition of radiolabeled GABA uptake into cells expressing GAT1.

Materials:

-

HEK293 cells stably expressing human GAT1 (hGAT1)

-

[3H]GABA (PerkinElmer)

-

Unlabeled GABA

-

Test compounds (e.g., this compound, tiagabine)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Cell Culture: Culture hGAT1-expressing HEK293 cells to confluency in appropriate cell culture plates.

-

Preparation: On the day of the assay, wash the cells with assay buffer.

-

Incubation: Incubate the cells with varying concentrations of the test compound for a predetermined period (e.g., 10-20 minutes) at room temperature.

-

Uptake Initiation: Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]GABA and varying concentrations of unlabeled GABA (to determine kinetic parameters).

-

Uptake Termination: After a specific incubation time (e.g., 8-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[6][7]

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Add scintillation cocktail to the cell lysate and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of freely moving animals.

Objective: To measure the effect of GAT1 inhibitors on basal and stimulated extracellular GABA concentrations.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

HPLC system with fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Test compounds

Protocol:

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus) of an anesthetized animal using a stereotaxic apparatus.[8]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[9]

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Baseline Measurement: Collect several baseline samples to establish the basal extracellular GABA concentration.

-

Drug Administration: Administer the test compound (e.g., this compound) via an appropriate route (e.g., intraperitoneal injection).

-

Stimulation (Optional): To assess activity-dependent effects, infuse a high-potassium aCSF solution through the probe to induce neuronal depolarization and neurotransmitter release.[5]

-

Sample Analysis: Analyze the GABA concentration in the dialysate samples using an HPLC system with fluorescence detection.[10]

-

Data Analysis: Express the GABA concentrations as a percentage of the baseline and compare the effects of the test compound on basal and stimulated GABA levels.

Animal Models of Epilepsy

Various animal models are used to evaluate the anti-seizure efficacy of GAT1 inhibitors.

3.3.1. Corneal Kindling Model:

-

Procedure: A sub-convulsive electrical stimulus is repeatedly applied to the cornea of a mouse. Over time, the seizure severity in response to the stimulus progressively increases, leading to a fully kindled state.[11]

-

Endpoint: The ability of a test compound to reduce the seizure score or increase the seizure threshold is measured.

3.3.2. 6 Hz Psychomotor Seizure Model:

-

Procedure: A low-frequency (6 Hz) electrical stimulus is delivered through corneal electrodes to induce a psychomotor seizure in mice.[3]

-

Endpoint: The test compound's ability to protect against the seizure is assessed.

3.3.3. Amygdala Kindling Model:

-

Procedure: Similar to corneal kindling, but the electrical stimulus is delivered directly to the amygdala via an implanted electrode in rats.[5]

-

Endpoint: The effect of the test compound on seizure parameters (e.g., seizure duration, afterdischarge duration) is evaluated.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral assay to assess anxiety in rodents.[1][12]

Procedure:

-

The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.[13][14]

-

A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[13][14]

-

The time spent in and the number of entries into the open and closed arms are recorded.[1][12]

-

Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Forced Swim Test (FST) for Depressive-Like Behavior

The FST is a common screening tool for potential antidepressant drugs.[15][16]

Procedure:

-

A rodent is placed in a cylinder of water from which it cannot escape.[17]

-

The animal will initially struggle but will eventually adopt an immobile posture, floating in the water.[17]

-

The duration of immobility during a set period (e.g., the last 4 minutes of a 6-minute test) is measured.[15]

-

Antidepressant compounds are expected to decrease the duration of immobility.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and processes discussed in this guide.

Caption: Mechanism of Uncompetitive GAT1 Inhibition.

Caption: Experimental Workflow for [3H]GABA Uptake Assay.

Caption: Signaling Pathway of Uncompetitive GAT1 Inhibition.

Conclusion and Future Directions

Uncompetitive GAT1 inhibitors represent a significant advancement in the field of GABAergic modulation. Their unique, activity-dependent mechanism of action holds the promise of targeted therapeutic intervention with an improved safety profile. The preclinical data for compounds like this compound are highly encouraging, demonstrating potent anti-seizure efficacy across multiple models with a wide therapeutic index.

The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this promising class of drugs. Future research should focus on further elucidating the downstream signaling consequences of uncompetitive GAT1 inhibition, exploring their therapeutic potential in other neurological and psychiatric disorders characterized by GABAergic dysfunction, and ultimately, translating these preclinical findings into successful clinical applications. The era of uncompetitive GAT1 inhibition is just beginning, and it holds the potential to reshape the therapeutic landscape for a multitude of CNS disorders.

References

- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti‐seizure medication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery-of-E2730--a-Novel-Selective-Uncompetitive-GAT-1-Inhibitor--In-Vivo-Characteristics [aesnet.org]

- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elevated plus maze protocol [protocols.io]

- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]

- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 15. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 16. lasa.co.uk [lasa.co.uk]

- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

E2730 effects on synaptic GABA levels

An In-depth Technical Guide on the Effects of E2730 on Synaptic GABA Levels

Introduction

This compound is a novel, orally available anti-seizure medication (ASM) candidate identified through in vivo phenotypic screening.[1][2] It is characterized as a selective, uncompetitive inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[1][3] GAT1 is a critical protein concentrated in presynaptic terminals, responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GAT1, this compound aims to increase the concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission to suppress neuronal hyperexcitability.

A key feature of this compound is its uncompetitive mode of inhibition, which means its inhibitory action on GAT1 is positively correlated with the ambient concentration of GABA.[1][4] This activity-dependent mechanism suggests that this compound is more effective under conditions of neuronal hyperactivity, such as during an epileptic seizure when synaptic GABA levels are elevated.[3] This targeted action is hypothesized to contribute to its wide therapeutic margin, separating its anti-seizure efficacy from adverse effects commonly associated with GABAergic drugs.[1][3]

This document provides a comprehensive technical overview of the preclinical data on this compound, focusing on its effects on GABA levels. It includes quantitative data on its potency and selectivity, detailed experimental protocols from key studies, and visualizations of its mechanism of action and experimental workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ vs. hGAT1 | HEK293 cells | 1.1 µmol/L | [4] |

| IC₅₀ vs. hGAT2 | HEK293 cells | >1000 µmol/L | [4] |

| IC₅₀ vs. hGAT3 | HEK293 cells | >1000 µmol/L | [4] |

| IC₅₀ vs. hBGT-1 | HEK293 cells | 890 µmol/L | [4] |

hGAT: human GABA transporter; hBGT-1: human betaine/GABA transporter 1.

Table 2: Binding Affinity of [³H]this compound to Brain Synaptosomal Membranes

| Parameter | Species | Value | Reference(s) |

| Kᴅ | Rat | 553.4 nmol/L | [4] |

| Bₘₐₓ | Rat | 3419 fmol/mg protein | [4] |

| Kᴅ | Human | 709.9 nmol/L | [4] |

| Bₘₐₓ | Human | 2503 fmol/mg protein | [4] |

Kᴅ: Dissociation constant; Bₘₐₓ: Maximum binding capacity.

Table 3: In Vivo Efficacy and Tolerability of this compound in Mice

| Parameter | Animal Model | Value | Reference(s) |

| ED₅₀ (Anti-seizure) | Corneal Kindling Mice | 7.9 mg/kg | [1] |

| TD₅₀ (Motor Incoordination) | Accelerating Rotarod Test | 350 mg/kg | [1] |

| Protective Index (TD₅₀/ED₅₀) | - | 44.3 | [1] |

ED₅₀: 50% effective dose; TD₅₀: 50% toxic dose.

Table 4: Effect of this compound on Extracellular GABA Concentration in Mouse Hippocampus (In Vivo Microdialysis)

| Condition | This compound Effect | Reference(s) |

| Basal (Physiological) State | No significant increase | [1][5] |

| Hyperactivated State (High-Potassium Stimulation) | Significant increase | [1][3][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³H]GABA Uptake Assay for GAT Selectivity

-

Objective: To determine the inhibitory activity and selectivity of this compound against different human GABA transporters.[4]

-